Putrescine, C-11
Description
Structure
3D Structure
Properties
CAS No. |
100817-98-9 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
87.15 g/mol |
IUPAC Name |
(111C)butane-1,4-diamine |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3-1 |
InChI Key |
KIDHWZJUCRJVML-KTXUZGJCSA-N |
Isomeric SMILES |
C(C[11CH2]N)CN |
Canonical SMILES |
C(CCN)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Putrescine can be synthesized through several methods. One common synthetic route involves the hydrogenation of succinonitrile. This process typically requires a catalyst, such as nickel, and occurs under high pressure and temperature conditions .
Industrial Production Methods
On an industrial scale, putrescine is produced by the hydrogenation of succinonitrile. This method is efficient and allows for the large-scale production of putrescine. Additionally, biotechnological methods have been developed, where metabolically engineered strains of Escherichia coli are used to produce putrescine from renewable feedstocks like glucose .
Chemical Reactions Analysis
Types of Reactions
Putrescine undergoes various chemical reactions, including:
Oxidation: Putrescine can be oxidized to form compounds such as succinic acid.
Reduction: It can be reduced to form simpler amines.
Substitution: Putrescine can participate in substitution reactions, where its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various reagents, such as alkyl halides, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of putrescine can yield succinic acid, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Biological Significance
Putrescine plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis. It is a precursor for higher polyamines such as spermidine and spermine, which are involved in cellular proliferation and stabilization of nucleic acids.
Table 1: Biological Roles of Putrescine
| Function | Description |
|---|---|
| Cell Growth | Essential for cell division and growth processes. |
| Apoptosis Regulation | Involved in signaling pathways that regulate apoptosis. |
| Polyamine Synthesis | Acts as a precursor for spermidine and spermine synthesis. |
Medical Imaging
Carbon-11 labeled Putrescine is utilized as a positron-emission tomography (PET) tracer for imaging brain tumors. Studies have shown that C-11 Putrescine can selectively accumulate in tumor tissues, providing a means to quantify malignancy and monitor therapeutic responses.
Case Study: PET Imaging with C-11 Putrescine
A study demonstrated that C-11 Putrescine had a significantly higher uptake in transplanted rat glioma compared to normal brain tissue, suggesting its utility as a marker for tumor growth rate and response to treatments like chemotherapy and radiotherapy .
Cancer Gene Therapy
Recent advancements have proposed the use of Putrescine in gene therapy applications. Researchers have developed cationic nanosystems based on Putrescine for delivering therapeutic nucleic acids to cancer cells. These systems enhance cellular uptake and improve the therapeutic efficacy of gene therapies.
Table 2: Characteristics of Putrescine-based Nanosystems
| Property | Description |
|---|---|
| Composition | Formulated with sphingomyelin and plasmid DNA (pDNA). |
| Mechanism | Facilitates endocytosis and intracellular trafficking. |
| Therapeutic Activity | Induces apoptosis in cancer cells (e.g., MDA-MB-231). |
Microbial Pathogenesis
Putrescine is implicated in microbial pathogenesis, particularly in the behavior of pathogenic bacteria such as Proteus mirabilis. Research indicates that putrescine transporters play a role in bacterial motility and invasion, suggesting potential targets for novel antimicrobial therapies.
Case Study: Role of PlaP Transporter
A study identified the PlaP transporter as essential for putrescine uptake in Proteus mirabilis, influencing its swarming motility and urothelial cell invasion. Inhibition of this transporter could lead to reduced virulence, presenting an avenue for drug development .
Biomarker Research
Putrescine has been investigated as a biomarker for various health conditions. A study highlighted its potential as a novel biomarker in maternal serum during early pregnancy, correlating levels with pregnancy outcomes .
Table 3: Potential Biomarkers Related to Putrescine
| Condition | Biomarker Role |
|---|---|
| Pregnancy | Serum levels may indicate pregnancy complications. |
| Cancer | Elevated levels may correlate with tumor presence. |
Mechanism of Action
Putrescine exerts its effects primarily through its role as a precursor to polyamines. It is synthesized in cells via the decarboxylation of ornithine, catalyzed by the enzyme ornithine decarboxylase. Polyamines like spermidine and spermine, derived from putrescine, are involved in stabilizing DNA structure, regulating ion channels, and modulating enzyme activities .
Comparison with Similar Compounds
Key Findings:
- Metabolite Ratios : In Alzheimer’s, putrescine/spermidine and putrescine/spermine ratios are elevated, suggesting dysregulated polyamine metabolism .
- Stress Adaptation : Putrescine accumulation under osmotic stress in wheat is coordinated with ABA and proline, unlike spermidine/spermine, which decline .
Comparison with Carbon-11-Labeled Compounds
Carbon-11-labeled compounds are pivotal in PET imaging for quantifying biological processes in vivo. Below, we contrast their applications with putrescine’s roles (Table 2).
Table 2: Carbon-11-Labeled Tracers vs. Putrescine
Key Contrasts:
- Imaging vs. Metabolic Roles : While C-11 tracers like [C-11]PiB and [C-11]thymidine provide real-time metabolic snapshots, putrescine’s roles are systemic and long-term, influencing stress adaptation and disease progression.
- Synthesis Complexity: Carbon-11 labeling requires rapid, automated synthesis (e.g., [C-11]MeI methylation ), whereas putrescine is endogenously synthesized.
Discussion of Research Findings
- Putrescine in Disease vs. C-11 Tracers: Putrescine’s elevation in Alzheimer’s contrasts with [C-11]PiB’s utility in diagnosing Aβ plaques. While putrescine ratios reflect metabolic dysregulation, [C-11]PiB provides direct imaging of pathology .
- Theranostic Potential: C-11 tracers like [C-11]ML03 could guide EGFR-targeted therapies, whereas putrescine modulation (e.g., via ODC inhibitors) remains exploratory in oncology .
Q & A
Q. What are the established protocols for synthesizing and characterizing Putrescine, C-11 for PET imaging?
Methodological Answer: Synthesis typically involves carbon-11 radiolabeling via methylation or carboxylation reactions, followed by purification using HPLC or solid-phase extraction. Characterization requires analytical techniques like mass spectrometry (for molecular identity) and radio-TLC/HPLC (for radiochemical purity ≥95%). Reproducibility demands strict control of reaction parameters (temperature, pH, precursor concentration) and validation against reference standards .
Q. What analytical techniques are essential for validating the chemical identity and purity of this compound?
Methodological Answer: Use a combination of:
- LC-MS/MS for structural confirmation,
- Radio-HPLC to assess radiochemical purity,
- Gamma counting for specific activity calculations. Cross-validation with unlabeled putrescine controls and adherence to pharmacopeial guidelines (e.g., USP) are critical to minimize batch-to-batch variability .
Q. How should researchers design controlled experiments to assess this compound uptake in different tissue types?
Methodological Answer: Employ in vivo biodistribution studies in animal models, with:
- Baseline groups (e.g., wild-type vs. transporter-knockout models),
- Time-activity curves sampled at 5, 15, 30, and 60 minutes post-injection,
- Blocking studies using excess unlabeled putrescine to confirm receptor specificity. Normalize data to tissue weight and plasma input function .
Q. What ethical considerations are necessary when using this compound in human clinical trials?
Methodological Answer: Obtain informed consent detailing radiation exposure risks (effective dose ~5–10 mSv per scan) and ensure compliance with institutional review board (IRB) protocols. Include radiation safety monitoring and adverse event reporting frameworks, particularly for vulnerable populations (e.g., oncology patients) .
Advanced Research Questions
Q. How can researchers optimize the radiochemical yield of this compound while maintaining purity standards?
Methodological Answer: Apply a factorial design to test variables:
Q. What statistical approaches are recommended for analyzing time-activity curves in PET studies using this compound?
Methodological Answer: Employ compartmental modeling (e.g., two-tissue irreversible model) with software like PMOD or SAAM II. Address noise in dynamic data using:
Q. How can kinetic modeling be applied to quantify this compound metabolism in dynamic PET studies?
Methodological Answer: Use a metabolite-corrected plasma input function. Collect arterial blood samples at 0.5, 2, 5, 10, and 30 minutes post-injection, followed by HPLC analysis to separate intact this compound from metabolites. Integrate metabolite data into the Logan graphical method for distribution volume (VT) estimation .
Q. What methodologies address discrepancies between in vitro and in vivo data for this compound tracer kinetics?
Methodological Answer: Conduct in vitro-in vivo correlation (IVIVC) studies by:
Q. How do researchers validate novel hypotheses about this compound’s transport mechanisms across biological barriers?
Methodological Answer: Combine:
Q. What strategies mitigate variability in this compound biodistribution data across multicenter trials?
Methodological Answer: Standardize protocols via:
- Phantom calibration across scanners to harmonize SUV measurements,
- Centralized metabolite analysis to reduce inter-lab variability,
- Precision medicine frameworks adjusting for patient-specific factors (e.g., renal function, tumor hypoxia) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
